

# Technical Guide: (3-Fluoroadamantan-1-yl)methanol

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## Compound of Interest

Compound Name: (3-Fluoroadamantan-1-yl)methanol

CAS No.: 106094-47-7

Cat. No.: B184198

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## Part 1: Executive Summary

**(3-Fluoroadamantan-1-yl)methanol** (CAS 106094-47-7) is a specialized bifunctional adamantane derivative characterized by a rigid tricyclic cage scaffold substituted with a primary hydroxyl group and a fluorine atom at the bridgehead positions (1 and 3, respectively).[1]

In drug discovery, this compound serves as a critical "bioisostere" for the adamantyl group.[1]

The introduction of fluorine at the 3-position accomplishes two strategic goals:

- **Metabolic Blocking:** It prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at the typically reactive tertiary carbon, significantly extending the half-life of the parent drug.[1]
- **Lipophilicity Modulation:** The fluorine atom lowers the lipophilicity ( ) compared to the parent adamantane, improving solubility profiles while maintaining the steric bulk necessary for receptor binding.[1]

This guide details the synthesis, physicochemical properties, and application of this scaffold in medicinal chemistry and materials science.<sup>[1][2][3]</sup>

## Part 2: Chemical Identity & Properties<sup>[1][2][4]</sup>

### Identification Data<sup>[1][5]</sup>

Parameter	Value
CAS Number	106094-47-7
IUPAC Name	[(1r,3s,5R,7S)-3-fluoroadamantan-1-yl]methanol
Molecular Formula	
Molecular Weight	184.25 g/mol
SMILES	<chem>OCC12CC3CC(F)(C1)CC(C3)C2</chem>
Synonyms	3-Fluoro-1-hydroxymethyladamantane; 1-Fluoro-3-(hydroxymethyl)adamantane

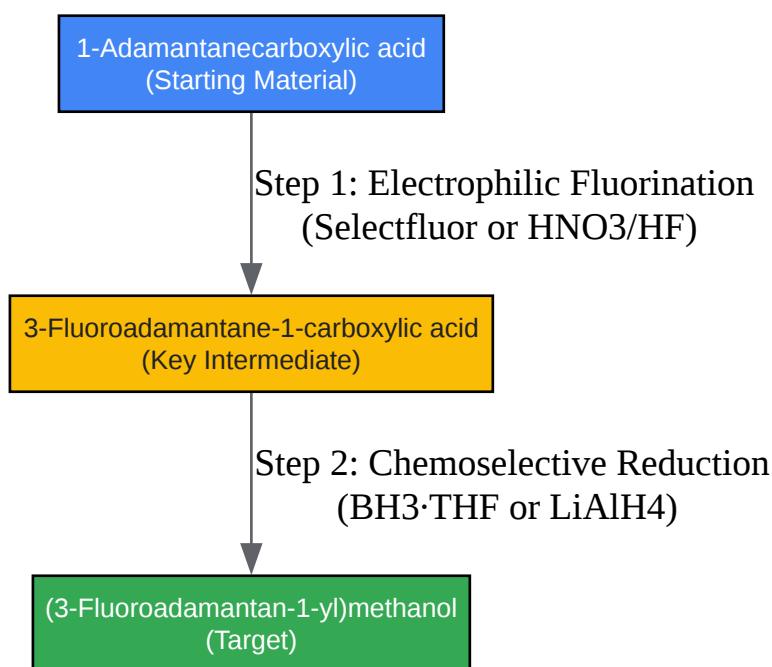
### Physicochemical Profile<sup>[1][2][7]</sup>

Property	Data	Context
Physical State	White to off-white crystalline solid	Typical of adamantane alcohols due to high symmetry and packing.[1]
Boiling Point	~255°C (Predicted)	High boiling point due to hydrogen bonding and molecular weight.[1]
Solubility	DMSO, Methanol, DCM, Chloroform	Moderate solubility in organic solvents; low water solubility. [1]
LogP (Calc)	~1.8 - 2.1	Lower than 1-adamantanemethanol (~2.[1]5) due to F polarity.[1]
pKa	~15.1 (Alcohol OH)	Similar to primary aliphatic alcohols.[1]

## Part 3: Strategic Synthesis

The synthesis of **(3-Fluoroadamantan-1-yl)methanol** is non-trivial due to the difficulty of selectively fluorinating the adamantane cage. The most robust industrial route involves the fluorination of 1-adamantanecarboxylic acid followed by chemoselective reduction.[1]

## Retrosynthetic Analysis (Graphviz)



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Figure 1: The primary synthetic route relies on constructing the C-F bond prior to reducing the carboxylic acid.

## Detailed Protocol

### Step 1: Synthesis of 3-Fluoroadamantane-1-carboxylic acid

Direct fluorination is achieved using electrophilic fluorinating agents or via a lithiation-fluorination sequence.[1]

- Reagents: 1-Adamantanecarboxylic acid, Selectfluor (F-TEDA-BF<sub>4</sub>), Acetonitrile.[1]
- Conditions: Reflux under inert atmosphere ( ) for 12-24 hours.
- Mechanism: The reaction proceeds via a radical or ionic mechanism where the electron-withdrawing carboxyl group directs fluorination to the meta-bridgehead position (position 3).
- Workup: Solvent evaporation followed by extraction with EtOAc/Water.[1] Purification via recrystallization from hexanes.[1]

## Step 2: Reduction to **(3-Fluoroadamantan-1-yl)methanol**

The carboxylic acid is reduced to the primary alcohol.<sup>[1]</sup> Borane-THF is preferred over LiAlH<sub>4</sub> for safety and selectivity if other reducible groups are present.<sup>[1]</sup>

- Reagents: 3-Fluoroadamantane-1-carboxylic acid, Borane-Tetrahydrofuran complex ( , 1.0 M).<sup>[1]</sup>
- Solvent: Anhydrous THF.
- Protocol:
  - Dissolve the acid intermediate in anhydrous THF at 0°C.
  - Add dropwise (prevent exotherm).<sup>[1]</sup>
  - Warm to room temperature and stir for 4 hours.
  - Quench: Carefully add Methanol to destroy excess borane.<sup>[1]</sup>
  - Isolation: Concentrate in vacuo. The residue is often a borate complex; reflux with aqueous NaOH or treat with acidic methanol to liberate the free alcohol.<sup>[1]</sup>

## Part 4: Applications in Drug Development

### The "Fluorine Effect" in Adamantane Scaffolds<sup>[1]</sup>

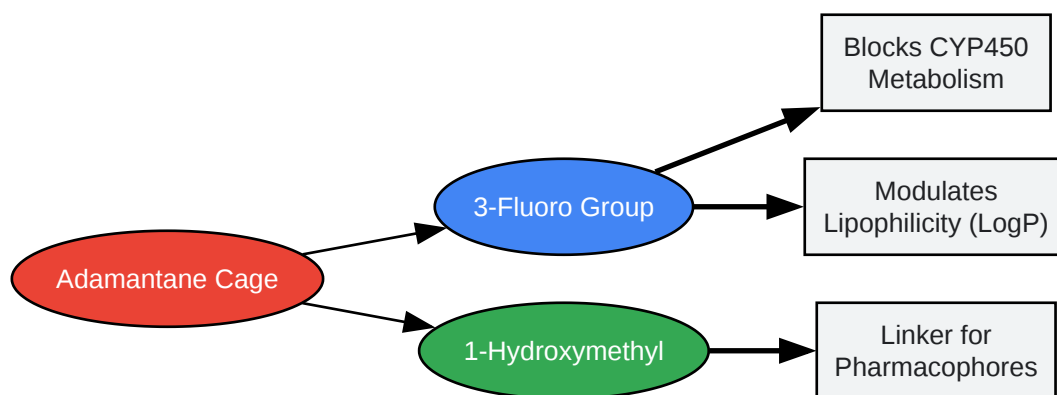
The adamantane cage is a "lipophilic bullet" used to improve blood-brain barrier (BBB) permeability.<sup>[1]</sup> However, the C3-H bond in unsubstituted adamantane is prone to oxidation.<sup>[1]</sup>

Mechanistic Impact of C3-Fluorination:

- Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 98 kcal/mol).<sup>[1]</sup> Replacing the C3-H with C3-F blocks the primary site of hydroxylation by CYP450 enzymes.<sup>[1]</sup>

- Conformational Rigidity: The fluorine atom introduces a dipole that can influence the orientation of the hydroxymethyl group, potentially locking the molecule into a bioactive conformation.[1]

## Structure-Activity Relationship (SAR) Logic



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Figure 2: Functional decomposition of the molecule showing how specific substitutions drive medicinal properties.[1]

## Part 5: Characterization Standards

To validate the synthesis of CAS 106094-47-7, the following spectral signatures must be confirmed.

### Nuclear Magnetic Resonance (NMR)

- NMR: A singlet or multiplet (due to H-F coupling) around -130 to -140 ppm (relative to  $\text{CDCl}_3$ ).[1] This confirms the presence of the fluorine on the tertiary carbon.[1]
- NMR ( $\text{CDCl}_3$ ):
  - 3.2 - 3.4 ppm (s, 2H):  
(Methylene protons adjacent to hydroxyl).[1]
  - 2.2 - 2.3 ppm (m, 2H): Bridgehead protons adjacent to Fluorine.[1]
  - 1.5 - 1.8 ppm (m, Adamantane cage protons): Characteristic overlapping multiplets.[1]

- NMR:
  - ~90-95 ppm (d,  
~180 Hz): C3 carbon attached to Fluorine (Doublet due to C-F coupling).[1]
  - ~70-72 ppm:  
carbon.[1]

## Mass Spectrometry[1]

- Method: GC-MS or ESI-MS.[1]
- Signature: Molecular ion  
at m/z 184.[1] Fragmentation often shows loss of  
(m/z 153) or HF elimination.[1]

## Part 6: Safety & Handling

- Hazards: Like many fluorinated alcohols, this compound may cause skin and eye irritation.[1]  
[2]
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic nature is possible due to the alcohol group.[1]
- Disposal: Fluorinated organic compounds require high-temperature incineration to prevent formation of HF; ensure scrubbers are active.[1]

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